2-(Cyclohexyloxy)isonicotinonitrile
Description
Significance of Heterocyclic Compounds in Organic Chemistry
The inclusion of heteroatoms such as nitrogen, oxygen, or sulfur imparts unique chemical and physical properties to these molecules, influencing their reactivity, solubility, and biological activity. openaccessjournals.comfiveable.me This has made them a cornerstone in the development of new pharmaceuticals, with over 90% of new drugs containing a heterocyclic motif. ijraset.com
Nitrogen-containing heterocycles are a particularly important class of these compounds. numberanalytics.comwisdomlib.org The nitrogen atom can influence the electron density of the ring system and can participate in hydrogen bonding, which is crucial for interactions with biological targets like enzymes and receptors. fiveable.menih.gov This makes them vital components in a vast array of biologically active molecules, including alkaloids, vitamins, and nucleic acids. openmedicinalchemistryjournal.comderpharmachemica.comnih.gov Their versatility also extends to materials science, where they are used in the creation of polymers and dyes. openmedicinalchemistryjournal.comnumberanalytics.com
Pyridine (B92270), a six-membered nitrogen-containing heterocycle, is a prominent example of a core heterocyclic scaffold. rsc.orgnih.gov Its unique structure and properties have led to its incorporation into a wide range of pharmaceuticals, agrochemicals, and other specialized chemical products. rsc.orgsarchemlabs.com The nitrogen atom in the pyridine ring enhances the molecule's polarity and can improve its water solubility, which is a desirable characteristic for drug candidates. nih.govresearchgate.net The versatility of the pyridine scaffold allows for the synthesis of a diverse library of derivatives with a broad spectrum of biological activities. rsc.orgnih.gov
Overview of Isonicotinonitrile and its Structural Analogues
Isonicotinonitrile, also known as 4-cyanopyridine (B195900), is a derivative of pyridine where a nitrile group is attached to the 4th position of the pyridine ring. nih.gov This compound and its structural analogues, which are molecules with similar chemical structures, are of significant interest in chemical research. taylorandfrancis.com The nitrile group is a versatile functional group that can be converted into other functionalities, providing a pathway for the synthesis of more complex molecules.
Table 1: Properties of Isonicotinonitrile
| Property | Value |
| Molecular Formula | C6H4N2 |
| Molecular Weight | 104.11 g/mol |
| Boiling Point | 224.5 °C |
| Melting Point | 29 °C |
| logP | 0.45 |
This table is interactive. Users can sort and filter the data.
Structural analogues of isonicotinonitrile can be created by modifying the pyridine ring or the nitrile group, leading to a wide range of compounds with potentially different chemical and biological properties. taylorandfrancis.com Research into these analogues is a key area of drug discovery and materials science.
Research Trajectories for 2-(Cyclohexyloxy)isonicotinonitrile
This compound is a specific derivative of isonicotinonitrile that has emerged as a compound of interest in chemical research. bldpharm.comsynquestlabs.com Its structure features a cyclohexyloxy group attached to the 2nd position of the isonicotinonitrile scaffold.
Table 2: Chemical Information for this compound
| Property | Value |
| CAS Number | 1016867-57-4 |
| Molecular Formula | C12H14N2O |
| Molecular Weight | 202.25 g/mol |
| MDL Number | MFCD09942305 |
This table is interactive. Users can sort and filter the data.
Current research on this compound is primarily focused on its synthesis and its potential as a building block in the creation of more complex molecules. The presence of the bulky cyclohexyloxy group can influence the compound's reactivity and physical properties, which is a subject of ongoing investigation. The exploration of its biological activity and potential applications in medicinal chemistry and other fields represents a promising avenue for future research.
Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexyloxypyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFMTASTDRSQEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640886 | |
| Record name | 2-(Cyclohexyloxy)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016867-57-4 | |
| Record name | 2-(Cyclohexyloxy)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms
Oxidative Transformations of the Isonicotinonitrile Moiety
The pyridine (B92270) nitrogen of the isonicotinonitrile core is susceptible to oxidation, typically leading to the formation of the corresponding N-oxide. This transformation is commonly achieved using various oxidizing agents. For instance, pyridine and its derivatives are known to be oxidized to their N-oxides in high yields using reagents like hydrogen peroxide in acetic acid, or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgorganic-chemistry.org The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, enhancing the reactivity of the C2 and C4 positions towards nucleophilic attack. researchgate.netscripps.edu
In a typical procedure, the oxidation of a pyridine derivative can be carried out using 30% aqueous hydrogen peroxide in the presence of a catalytic amount of methyltrioxorhenium (MTO). arkat-usa.org This method has been shown to be effective for a range of substituted pyridines, providing high yields of the corresponding N-oxides. arkat-usa.org Another common method involves the use of m-CPBA in a suitable solvent like dimethylformamide (DMF) in the presence of an acid such as HF, which also affords excellent yields of the N-oxide. arkat-usa.org
The resulting 2-(cyclohexyloxy)isonicotinonitrile N-oxide becomes a versatile intermediate for further functionalization. For example, the N-oxide can facilitate nucleophilic substitution reactions at the 2- and 4-positions. researchgate.netscripps.edu
Reductive Pathways and Derivative Formation
The nitrile group of this compound is the primary site for reduction. It can be readily reduced to a primary amine, affording 2-(cyclohexyloxy)-4-(aminomethyl)pyridine. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄). sci-hub.se Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be employed, often in the presence of a catalyst such as cobalt(II) chloride, to achieve the reduction of nitriles to primary amines in good yields. mdma.ch
The general mechanism for the reduction of nitriles with metal hydrides involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile group, forming an intermediate imine anion, which is then further reduced to the amine. sci-hub.se
It is also possible to partially reduce the nitrile to an aldehyde, 2-(cyclohexyloxy)isonicotinaldehyde, using reagents like diisobutylaluminum hydride (DIBAL-H) under controlled conditions. sci-hub.se Furthermore, the nitrile group can be hydrolyzed under acidic or basic conditions to first form the corresponding amide, 2-(cyclohexyloxy)isonicotinamide, and upon further hydrolysis, the carboxylic acid, 2-(cyclohexyloxy)isonicotinic acid. google.comgoogle.com
Nucleophilic and Electrophilic Substitution Reactions
Reactivity of the Nitrile Group
The nitrile group itself is generally resistant to direct nucleophilic or electrophilic substitution at the cyano carbon. However, it can participate in reactions with nucleophiles after activation. For instance, the treatment of nitriles with Grignard reagents followed by hydrolysis leads to the formation of ketones.
More significantly, the nitrile group can be transformed into other functional groups through nucleophilic attack. As mentioned in the reductive pathways, hydrolysis to amides and carboxylic acids proceeds via nucleophilic attack of water or hydroxide (B78521) ions. google.comgoogle.com The conversion of nitriles to primary amines via reduction with metal hydrides also involves the nucleophilic addition of a hydride ion. sci-hub.se
Modifications of the Cyclohexyloxy Moiety
The cyclohexyloxy group at the 2-position of the pyridine ring is a key site for nucleophilic aromatic substitution (SNAᵣ) reactions. The electron-withdrawing nature of the pyridine nitrogen makes the C2 and C4 positions susceptible to nucleophilic attack, and the cyclohexyloxy group can act as a leaving group. stackexchange.com This allows for the introduction of a wide variety of nucleophiles at this position.
For instance, 2-alkoxypyridines can react with various nucleophiles such as amines, thiols, and alkoxides to yield the corresponding 2-substituted pyridines. sci-hub.se The reactivity of 2-halopyridines towards nucleophiles often follows the order I > Br > Cl > F, suggesting that the breaking of the carbon-leaving group bond is important in the rate-determining step for some nucleophiles. sci-hub.se However, for other nucleophiles, the order can be reversed, indicating that the initial attack of the nucleophile is the rate-determining step. sci-hub.se Microwave irradiation has been shown to significantly accelerate these substitution reactions. sci-hub.se
The hydrolysis of the cyclohexyloxy group to yield 2-hydroxy-isonicotinonitrile (which exists in equilibrium with its tautomer, 2-pyridone) can be achieved under acidic or basic conditions, although this may require forcing conditions.
Cycloaddition and Condensation Reactions
While pyridines are generally poor dienes in Diels-Alder reactions due to their aromatic stability, 2-pyridones, which are tautomers of 2-hydroxypyridines, can act as dienes. researchgate.netacs.orgnih.gov Therefore, if the cyclohexyloxy group of this compound were to be hydrolyzed to the corresponding 2-pyridone, it could potentially undergo [4+2] cycloaddition reactions with various dienophiles. These reactions can be facilitated under high pressure or by using catalysts. researchgate.netnih.gov The Diels-Alder reaction of 2-pyridones provides access to complex bicyclic structures. researchgate.netacs.orgnih.govacs.org
The nitrile group can participate in condensation reactions. For example, 4-cyanopyridine (B195900) can undergo a self-condensation reaction in the presence of a strong base like potassium hydroxide with a phase-transfer catalyst such as 18-crown-6 (B118740) at high temperatures to form 2,4,6-tri(4-pyridyl)-1,3,5-triazine. echemi.comchemicalforums.com This trimerization is driven by the formation of the stable triazine ring. It is plausible that this compound could undergo a similar trimerization under appropriate conditions.
Radical-Mediated Transformations
The pyridine ring can undergo radical substitution reactions. For instance, the Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound. While this typically favors positions 2 and 4, the presence of substituents can influence the regioselectivity.
More recently, methods for the radical functionalization of pyridines have been developed using photoredox catalysis. nih.gov Pyridylphosphonium salts, which can be prepared from pyridines, have been shown to be effective alternatives to cyanopyridines in radical-radical coupling reactions, expanding the scope of these transformations to more complex pyridine derivatives. nih.gov
Furthermore, pyridine-boryl radicals, generated in situ from 4-cyanopyridine and bis(pinacolato)diboron, can act as bifunctional reagents, serving as both a pyridine precursor and a boryl radical source. acs.org This allows for the synthesis of 4-substituted pyridine derivatives via a radical addition/C-C coupling mechanism with various acceptors like α,β-unsaturated ketones, aldehydes, and imines. acs.org These modern radical-mediated methods offer powerful tools for the late-stage functionalization of pyridine-containing molecules.
Structural Modifications and Analog Development
Rational Design of 2-(Cyclohexyloxy)isonicotinonitrile Analogs
The principles of rational drug design are pivotal in the strategic development of analogs of this compound. mdpi.com This approach leverages an understanding of the molecule's structure and its interactions with biological targets to design new compounds with enhanced efficacy, selectivity, or improved physicochemical properties. Key strategies in the rational design of these analogs include systematic variations of its core components.
Systemic Variation of the Cyclohexyl Moiety
The cyclohexyl group in this compound plays a crucial role in defining the molecule's steric bulk, lipophilicity, and conformational flexibility. Systematic variation of this moiety can significantly impact the compound's interactions with its environment. The position of the cyclohexyl group within a larger molecular structure has been shown to strongly influence physical properties such as viscosity in other chemical systems. dtic.mil For instance, replacing a benzoate (B1203000) group with a cyclohexanecarboxylate (B1212342) can lead to a significant decrease in viscosity, while substituting a phenyl ester with a cyclohexyl ester can cause a slight increase. dtic.mil These observations highlight the nuanced effects of the cyclohexyl ring's placement on molecular properties.
A hypothetical exploration of systemic variations of the cyclohexyl moiety could involve the introduction of various functional groups at different positions of the ring. The following table illustrates potential modifications and their predicted impact on key physicochemical parameters, which are crucial for assessing a compound's potential utility.
Table 1: Predicted Physicochemical Properties of Hypothetical 2-(Substituted Cyclohexyloxy)isonicotinonitrile Analogs
| Substituent on Cyclohexyl Ring | Position of Substitution | Predicted LogP | Predicted Polar Surface Area (Ų) | Predicted Hydrogen Bond Donors/Acceptors |
| -OH | 4- (axial) | Lower than parent | Increased | 1 Donor, 2 Acceptors |
| -OH | 4- (equatorial) | Lower than parent | Increased | 1 Donor, 2 Acceptors |
| -CH3 | 2- | Higher than parent | Unchanged | 0 Donors, 1 Acceptor |
| -F | 4- | Slightly higher | Slightly increased | 0 Donors, 1 Acceptor |
| -NH2 | 3- | Lower than parent | Increased | 2 Donors, 2 Acceptors |
Note: This table is illustrative and based on general principles of medicinal chemistry. Actual values would require experimental determination or computational modeling.
Substituent Effects on the Pyridine (B92270) Core
The pyridine ring is an electron-deficient aromatic system, and its reactivity is highly susceptible to the electronic effects of its substituents. nih.gov The introduction of electron-donating or electron-withdrawing groups onto the pyridine core of this compound can profoundly alter its chemical behavior, including its susceptibility to nucleophilic or electrophilic attack and its pKa. mdpi.comnih.gov
Substituent effects on the chemical shifts in NMR spectroscopy provide a powerful tool for probing the electronic environment of the pyridine ring. nih.govucl.ac.ukresearchgate.net For example, studies on 4-substituted pyridines have shown a correlation between the 13C chemical shifts and the electronic nature of the substituent. chemrxiv.org Electron-withdrawing groups generally cause a downfield shift of the pyridine carbon signals, indicating a decrease in electron density, while electron-donating groups lead to an upfield shift. chemrxiv.org
In the context of this compound, introducing substituents at positions 3, 5, or 6 of the pyridine ring would be a key strategy. The following table outlines the expected qualitative effects of different substituents on the electronic properties and reactivity of the pyridine core.
Table 2: Predicted Effects of Substituents on the Pyridine Core of this compound Analogs
| Substituent | Position on Pyridine Ring | Predicted Electronic Effect | Predicted Change in Reactivity Towards Nucleophiles |
| -NO2 | 5 | Strongly electron-withdrawing | Increased |
| -Cl | 3 | Weakly electron-withdrawing | Slightly increased |
| -OCH3 | 6 | Electron-donating | Decreased |
| -NH2 | 5 | Strongly electron-donating | Decreased |
| -CF3 | 3 | Strongly electron-withdrawing | Significantly increased |
Note: This table provides a qualitative prediction based on established principles of organic chemistry.
Isosteric Replacements within the Structure
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry aimed at modifying a molecule's properties while retaining its essential structural features for biological activity. nih.govcambridgemedchemconsulting.com In the case of this compound, several key functional groups can be considered for isosteric replacement.
The cyano group is a versatile pharmacophore that can participate in hydrogen bonding and polar interactions. nih.govnih.gov It can be considered a bioisostere for other functional groups like a carbonyl or a halogen. nih.gov Replacing the nitrile with groups such as an oxadiazole, a tetrazole, or a trifluoromethyl group could modulate the compound's electronic profile, metabolic stability, and pharmacokinetic properties. nih.gov
Synthesis and Characterization of Novel Derivatives
The synthesis of novel derivatives of this compound builds upon established methodologies for the preparation of nicotinonitriles and related heterocyclic systems. nih.govresearchgate.neteurjchem.com A common synthetic route to nicotinonitrile derivatives involves the condensation of a chalcone (B49325) with malononitrile (B47326) in the presence of a base. researchgate.net For the synthesis of this compound analogs, a key starting material would be a suitably substituted cyclohexanol (B46403).
For instance, the synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives has been achieved starting from an N-cyclohexyl precursor. nih.gov This highlights a viable synthetic pathway where a modified cyclohexyl group is incorporated from the outset. A general synthetic scheme could involve the reaction of a substituted cyclohexanol with 2-chloroisonicotinonitrile under basic conditions to form the desired ether linkage.
The characterization of these newly synthesized derivatives relies on a combination of spectroscopic techniques. nih.govresearchgate.net Infrared (IR) spectroscopy is used to identify key functional groups, such as the C≡N stretch of the nitrile and the C-O stretch of the ether. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the cyclohexyl ring. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compounds.
Structure-Reactivity and Structure-Function Relationships
Understanding the relationship between the structure of a molecule and its chemical reactivity and biological function is a cornerstone of chemical and pharmaceutical sciences. wikipedia.orgijnrd.orgnih.govresearchgate.net For analogs of this compound, these relationships are dictated by the interplay of the electronic and steric properties of its constituent parts.
Influence of Functional Groups on Chemical Behavior
The chemical behavior of this compound derivatives is significantly influenced by the nature of the functional groups present. The electron-deficient pyridine ring is generally susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. nih.govnih.gov The presence of the cyclohexyloxy group at the 2-position further influences the regioselectivity of such reactions.
The nitrile group is a key reactive handle. It can undergo hydrolysis to form a carboxylic acid or an amide, or it can be reduced to an amine. These transformations open up avenues for further functionalization and the creation of a diverse library of compounds. The reactivity of the nitrile group can be modulated by the electronic effects of substituents on the pyridine ring. Electron-withdrawing groups on the pyridine core would be expected to increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.
Modulation of Molecular Interactions via Structural Changes
Extensive searches of scientific literature and chemical databases have revealed a significant finding regarding the chemical compound this compound. At present, there is no publicly available research detailing the structural modifications, analog development, or specific studies on the modulation of molecular interactions for this particular compound.
While the individual structural components of this compound, such as the isonicotinonitrile core and the cyclohexyloxy group, are found in various pharmacologically active molecules, research dedicated to the synthesis and structure-activity relationship (SAR) of analogs derived from this specific parent compound has not been identified. Scientific inquiry into how modifications to its chemical structure would alter its molecular interactions and biological activity appears to be a novel area of investigation.
Consequently, the generation of a detailed analysis, including data tables on research findings concerning the modulation of its molecular interactions through structural changes, is not possible at this time. The absence of such data underscores a gap in the current body of scientific knowledge and highlights a potential opportunity for future research in the field of medicinal chemistry.
Further investigation into the synthesis and biological evaluation of this compound and its derivatives would be necessary to elucidate the impact of structural changes on its molecular interactions and to explore its potential therapeutic applications.
Computational and Theoretical Investigations
Molecular Modeling and Docking Studies for Target Identification
Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this process is fundamental for identifying potential biological targets for a ligand and elucidating its mechanism of action at a molecular level. nih.gov For 2-(Cyclohexyloxy)isonicotinonitrile, docking studies would involve screening the compound against a library of known protein structures to identify those to which it binds with the highest affinity.
The process involves preparing a 3D structure of the ligand, this compound, and a set of receptor proteins. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of each protein, calculating a "docking score" for each pose. nih.gov This score is an estimation of the binding free energy, with lower (more negative) values indicating a more favorable interaction.
Key structural features of this compound that would influence docking outcomes include:
The Isonicotinonitrile Moiety: The nitrogen atom in the pyridine (B92270) ring and the nitrile group can act as hydrogen bond acceptors.
The Cyclohexyloxy Group: The bulky, nonpolar cyclohexyl ring is likely to form hydrophobic and van der Waals interactions within a protein's binding pocket.
The Ether Linkage: The oxygen atom can also participate in hydrogen bonding as an acceptor.
A hypothetical docking study against a panel of kinase enzymes, which are common targets for pyridine-based inhibitors, could yield results identifying a specific kinase as a high-affinity target. mdpi.com The binding mode might reveal the cyclohexyl group occupying a hydrophobic pocket while the pyridine nitrogen forms a critical hydrogen bond with a backbone amide of a key residue in the hinge region of the kinase.
Interactive Table 1: Hypothetical Molecular Docking Results for this compound against Selected Protein Targets. This table presents illustrative data typical of a virtual screening study.
| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
| VEGFR-2 (e.g., 4ASD) | -8.5 | Cys919, Asp1046 | Hydrogen Bond, Hydrophobic |
| HER-2 (e.g., 3PP0) | -7.9 | Thr862, Met801 | Hydrogen Bond, Hydrophobic |
| Carbonic Anhydrase II (e.g., 2XCR) | -6.2 | His94, Thr200 | Hydrogen Bond, van der Waals |
| Cyclin-Dependent Kinase 2 (e.g., 1HCK) | -8.1 | Leu83, Lys33 | Hydrogen Bond, Hydrophobic |
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. grnjournal.usdntb.gov.ua These calculations provide insights into molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding a molecule's stability and reactivity. rsc.org
For this compound, DFT calculations would be performed to optimize the molecular geometry to its lowest energy state. This process would also yield a wealth of electronic information, including the molecular electrostatic potential (MEP) map, which visualizes the charge distribution across the molecule. The MEP would likely show negative potential (electron-rich regions) around the pyridine nitrogen, the nitrile nitrogen, and the ether oxygen, indicating these are the most probable sites for electrophilic attack and hydrogen bond acceptance.
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. acs.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the ether oxygen. The LUMO would likely be distributed over the electron-deficient pyridine ring and the electron-withdrawing nitrile group. researchgate.net An analysis of these orbitals helps predict how the molecule will interact with other reagents or biological targets.
Interactive Table 2: Illustrative Frontier Molecular Orbital Data for this compound. This table shows plausible data from a DFT calculation (e.g., at the B3LYP/6-311G level of theory).
| Parameter | Energy Value (eV) | Implication |
| HOMO Energy | -6.85 | Electron-donating capability (nucleophilicity) |
| LUMO Energy | -1.20 | Electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 5.65 | High kinetic stability, low reactivity |
Computational chemistry plays a pivotal role in elucidating and predicting chemical reaction mechanisms. grnjournal.usgrnjournal.us By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a potential reaction can be constructed. nih.gov This allows researchers to determine the most likely reaction pathway and predict reaction outcomes without conducting extensive experimental work. arxiv.org
For this compound, one could computationally investigate its susceptibility to nucleophilic aromatic substitution. The nitrile group makes the pyridine ring electron-deficient, particularly at the positions ortho and para to it. A quantum chemical study could model the reaction pathway of a nucleophile (e.g., a hydroxide (B78521) ion) attacking the ring, calculating the activation energy required to form the Meisenheimer complex intermediate and the subsequent energy barrier to expel a leaving group. Such studies can predict regioselectivity and the feasibility of various synthetic transformations. rsc.org
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.com For a flexible molecule like this compound, this analysis is crucial for understanding its preferred three-dimensional shape, which directly impacts its ability to bind to a receptor.
The primary sources of flexibility are the cyclohexyloxy group and its connection to the pyridine ring. The cyclohexane (B81311) ring itself exists predominantly in a stable chair conformation to minimize angle and torsional strain. maricopa.edu However, the orientation of this group relative to the pyridine ring, defined by the C-O-C-C dihedral angle, can vary.
Computational methods can be used to generate a potential energy surface, or energy landscape, by systematically rotating the flexible bonds and calculating the energy of each resulting conformer. This landscape reveals the low-energy, stable conformations (local minima) and the energy barriers between them (saddle points). utexas.edu The global minimum on this surface represents the most stable and likely conformation of the molecule in a given environment. For this compound, the most stable conformer would likely balance the steric hindrance between the cyclohexyl group and the pyridine ring.
Crystallographic Data Analysis and Intermolecular Interactions
While no public crystallographic data for this compound is currently available, this section describes the analysis that would be performed if a crystal structure were determined. X-ray crystallography provides precise information about bond lengths, bond angles, and the three-dimensional packing of molecules in a crystal. mdpi.com This data is invaluable for understanding the non-covalent interactions that govern the solid-state structure. rsc.org
Analysis of a hypothetical crystal structure would likely reveal various intermolecular interactions. iucr.org These could include:
π-π Stacking: Interactions between the aromatic pyridine rings of adjacent molecules.
C-H···N Hydrogen Bonds: Weak hydrogen bonds between a carbon-hydrogen bond on the cyclohexyl group of one molecule and the nitrogen of the nitrile or pyridine group of another.
C-H···π Interactions: Interactions where a C-H bond points towards the face of an adjacent pyridine ring.
Tools like Hirshfeld surface analysis would be used to visualize and quantify these intermolecular contacts, providing a detailed fingerprint of the crystal packing environment. iucr.org Understanding these interactions is critical in materials science and for predicting physical properties like melting point and solubility.
In Silico Screening and Ligand Design Principles
In silico screening, also known as virtual screening, is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govslideshare.net If this compound were identified as a "hit" compound with desirable activity, its structure would serve as a starting point for ligand design and optimization.
The principles of ligand design involve making systematic modifications to the hit structure to improve properties like binding affinity, selectivity, and pharmacokinetic profile. azolifesciences.commicrobenotes.com Based on the computational studies described above, several design strategies could be proposed:
Structure-Based Design: Using the docking pose (from 5.1), chemists could design new analogs that enhance favorable interactions or introduce new ones. For example, if a nearby pocket in the receptor is unfilled, the cyclohexyl ring could be substituted with a larger group to improve hydrophobic contact.
Ligand-Based Design: If the target structure is unknown, a pharmacophore model can be built based on the key features of this compound (e.g., hydrogen bond acceptors, hydrophobic center). This model can then be used to screen for other, structurally diverse molecules that share these essential features. slideshare.net
Computational tools can predict how these modifications would affect binding and other properties, allowing for the prioritization of the most promising new compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov
Mechanistic Insights into Molecular Interactions Non Clinical Contexts
Exploration of Molecular Targets and Biochemical Pathways
Interaction with Serine/Threonine Kinase AKT1
The serine/threonine kinase AKT1 is a critical node in cell signaling pathways that govern cell survival, growth, and proliferation. While numerous inhibitors of AKT1 have been developed and studied for their therapeutic potential, there is currently no specific published research that details any direct interaction or inhibitory activity of 2-(Cyclohexyloxy)isonicotinonitrile with AKT1.
Engagement with Estrogen Receptor Alpha (ERα)
Estrogen Receptor Alpha (ERα) is a key regulator of cell proliferation and a well-established therapeutic target, particularly in the context of breast cancer. Extensive research is focused on identifying novel modulators of ERα. Despite the interest in this target, there are no available scientific studies that have specifically investigated or reported on the binding affinity or modulatory effects of this compound on ERα.
Binding to Human Epidermal Growth Factor Receptor 2 (HER2)
Human Epidermal Growth Factor Receptor 2 (HER2) is another crucial target in cancer therapy, with a variety of inhibitors and monoclonal antibodies developed to target its activity. A search of the scientific literature did not yield any studies that have examined or demonstrated the binding of this compound to HER2.
Modulation of Nicotinic Acetylcholine Receptors (nAChRs) and Subtype Specificity
Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that play a vital role in neurotransmission. The modulation of these receptors by small molecules is an active area of neuropharmacological research.
Agonist and Antagonist Activity Profiling
The profiling of a compound's activity as an agonist or antagonist at various nAChR subtypes is essential to understanding its potential neuropharmacological effects. At present, there is a lack of published data from specific in vitro or in vivo studies that characterize the agonist or antagonist activity of this compound at any of the nAChR subtypes.
Neuropharmacological Research Applications (non-clinical)
Given the absence of data on its interaction with nAChRs or other neurological targets, there are currently no documented non-clinical neuropharmacological research applications for this compound in the scientific literature.
Disruption of Key Cellular Signaling Pathways in Research Models
There are no published studies that investigate the impact of this compound on any cellular signaling pathways. Research in this area would typically involve in vitro experiments using cell lines or in vivo studies in animal models to determine if the compound modulates key signaling cascades, such as those involved in cell proliferation, inflammation, or apoptosis. Techniques such as western blotting, reporter gene assays, or transcriptomic analysis would be employed to identify and characterize the affected pathways. The absence of such data means that the targets and cellular effects of this compound are currently unknown.
Ligand-Target Binding Kinetics and Thermodynamics
Similarly, there is a complete lack of information regarding the ligand-target binding kinetics and thermodynamics of this compound. This area of research is fundamental to understanding how a compound interacts with its biological target. Key parameters that would be investigated include:
Association Rate Constant (k_on): The rate at which the compound binds to its target.
Dissociation Rate Constant (k_off): The rate at which the compound unbinds from its target.
Equilibrium Dissociation Constant (K_d): A measure of the binding affinity between the compound and its target.
Thermodynamic Parameters (ΔH, ΔS, ΔG): Changes in enthalpy, entropy, and Gibbs free energy upon binding, which provide insight into the forces driving the interaction.
Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or radioligand binding assays are commonly used to determine these parameters. Without such studies, the binding characteristics of this compound remain uncharacterized.
Applications in Scientific Research and Advanced Materials
Role in Agrochemical Research and Development
The isonicotinonitrile scaffold is a recognized pharmacophore in the agrochemical industry, known for its presence in various fungicidal and insecticidal compounds. Research into derivatives of this core structure, such as 2-(Cyclohexyloxy)isonicotinonitrile, is driven by the continuous need for new and effective crop protection agents to combat evolving pest and disease resistance.
Design of Next-Generation Crop Protection Agents
The design of novel pesticides often involves the modification of existing chemical scaffolds to enhance efficacy, broaden the spectrum of activity, or improve environmental profiles. While specific research on the direct application of this compound as a standalone crop protection agent is not extensively documented in publicly available literature, its structural motifs are relevant to the design of new active ingredients. The lipophilic cyclohexyloxy group can, in principle, influence the compound's uptake and translocation within plant tissues, a critical factor for systemic pesticides. The nitrile group and the pyridine (B92270) ring are key functionalities that can interact with biological targets in pests and pathogens.
The development of new fungicides, for instance, often targets specific enzymes or metabolic pathways in fungi. The isonicotinonitrile structure is a key component in some commercial fungicides. The exploration of derivatives like this compound allows for the systematic investigation of structure-activity relationships, where modifications to the alkoxy substituent can fine-tune the compound's biological activity.
Enhancement of Plant Resistance Mechanisms
Beyond direct pesticidal action, modern agrochemical research also focuses on substances that can enhance a plant's own defense mechanisms. One such mechanism is Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting defense response induced by an initial localized pathogen infection or by certain chemical elicitors. While there is no direct evidence to date specifically linking this compound to the induction of SAR, the isonicotinic acid moiety, a related structure, is a known inducer of plant defense responses. This suggests that derivatives like this compound could be investigated for their potential to trigger or prime plant immune systems, offering a more sustainable approach to disease management.
Contributions to Materials Science and Engineering
The unique electronic and structural properties of this compound make it a valuable building block in the field of materials science. Its potential applications span from functional materials to advanced optical and conductive systems.
Synthesis of Functional Materials (e.g., Fluorescent Inks, Security Papers)
While specific formulations are often proprietary, the isonicotinonitrile structure is a component of interest for creating functional dyes and pigments. The development of fluorescent inks and security papers relies on compounds that exhibit specific photophysical properties, such as fluorescence or absorption in particular regions of the electromagnetic spectrum. The aromatic pyridine ring and the nitrile group in this compound can contribute to a conjugated π-system, which is often a prerequisite for fluorescence. Although direct public research on its use in these specific applications is limited, chemical suppliers categorize it as a material science building block, suggesting its potential utility in the formulation of such specialized materials.
Development of Conductive and Optical Materials
The field of materials science is constantly seeking new organic molecules for the development of conductive polymers and materials with specific optical properties. The pyridine and nitrile groups in this compound can influence the electronic properties of polymers or molecular crystals into which it is incorporated. While detailed studies on the conductive or specific optical properties of materials derived from this compound are not widely published, its classification under "Optical Materials" by some suppliers indicates its potential role in this area. nih.gov This could involve its use as a monomer or a dopant in the creation of materials for electronics or photonics.
Application as Ligands in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs are highly tunable and depend on the choice of both the metal and the organic linker. The nitrogen atom of the pyridine ring and the nitrile group in this compound make it a potential bidentate or monodentate ligand for the construction of novel MOFs.
Utilization as a Versatile Building Block in Organic Synthesis
In the field of organic synthesis, "building blocks" are foundational molecules that chemists use to construct more complex molecular structures. innexscientific.comfishersci.com These are typically small to medium-sized organic compounds that possess reactive functional groups, allowing them to be readily incorporated into a larger molecule. fishersci.comechemi.com The strategic use of well-defined building blocks is a cornerstone of modern medicinal chemistry and materials science, enabling the efficient and reliable synthesis of new chemical entities. chemicalbook.comechemi.com
The isonicotinonitrile moiety, which is a pyridine ring substituted with a nitrile group at the 4-position, provides a versatile chemical handle. echemi.com The nitrile group can be subjected to a wide range of chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each of which can serve as a key functional group in a larger molecule.
The cyclohexyloxy group attached to the pyridine ring at the 2-position is another significant feature. This bulky, non-polar group can have a profound impact on the physicochemical properties of molecules that incorporate this building block. For example, the lipophilicity, or "fat-loving" nature, of a molecule is a critical parameter in drug design, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The cyclohexyloxy group can increase the lipophilicity of a parent molecule, which may enhance its ability to cross cell membranes.
Exploration in Targeted Protein Degradation Technologies (e.g., PROTAC Linkers)
Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. One of the most prominent technologies in this area is the use of Proteolysis-Targeting Chimeras, or PROTACs.
PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the target protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two. The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity. This proximity facilitates the transfer of ubiquitin, a small regulatory protein, from the E3 ligase to the POI. The poly-ubiquitinated POI is then recognized and degraded by the proteasome, the cell's protein degradation machinery.
Recent research has highlighted the importance of incorporating rigid or semi-rigid structural elements into PROTAC linkers to control the conformation and relative orientation of the warhead and the E3 ligase ligand. The use of cyclic structures, such as a 1,4-disubstituted cyclohexane (B81311) ring, within the linker has been shown to be an effective strategy. Such rigid linkers can pre-organize the molecule into a conformation that is favorable for ternary complex formation, potentially leading to improved potency and selectivity of the PROTAC.
The this compound scaffold contains a cyclohexyloxy group that could, in principle, be incorporated into the linker of a PROTAC. While there are no direct, published examples of this compound itself being used in a PROTAC linker, the presence of the cyclohexyloxy moiety makes it a molecule of interest for this application. The cyclohexyl ring could serve as a rigid component of the linker, and the isonicotinonitrile group could be chemically modified to attach to either the warhead or the E3 ligase ligand. The exploration of such rigid, cyclic structures in PROTAC linkers is an active area of research aimed at developing next-generation protein degraders with enhanced therapeutic properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Cyclohexyloxy)isoniconitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between cyclohexanol derivatives and halogenated isonicotinonitrile precursors. For example, reacting 2-chloroisonicotinonitrile with cyclohexanol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours yields the target compound. Monitoring reaction progress via TLC or HPLC is critical to optimize yield (≈60–75%) and purity (>95%) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials.
Q. How can the structure of 2-(Cyclohexyloxy)isonicotinonitrile be confirmed using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : The cyclohexyloxy group shows characteristic signals: a triplet for the oxygen-linked CH₂ (δ ~3.5–4.0 ppm) and multiplets for cyclohexyl protons (δ ~1.2–2.0 ppm). The nitrile group (C≡N) appears as a singlet in ¹³C NMR at δ ~115–120 ppm .
- IR Spectroscopy : A sharp peak at ~2230 cm⁻¹ confirms the nitrile group.
- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 202.25 (M+H⁺) .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at –20°C in amber vials. Regular stability assays (e.g., HPLC purity checks every 6 months) are recommended. Degradation products may include hydrolyzed nitrile (carboxylic acid) or cyclohexanol byproducts .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects. Focus on:
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., nitrile-adjacent positions) prone to attack.
- Transition State Analysis : Simulate activation energies for substitution at the pyridine ring .
- Validate predictions with experimental kinetic studies (e.g., varying nucleophiles like amines or thiols) .
Q. How can researchers resolve discrepancies in spectroscopic data for this compound across different studies?
- Methodological Answer :
- Comparative Analysis : Cross-reference with high-purity standards (≥99%) synthesized via validated routes .
- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆); report solvent conditions explicitly.
- Crystallography : Single-crystal X-ray diffraction (if feasible) provides unambiguous structural confirmation, as demonstrated for analogous quinoxaline derivatives .
Q. What strategies enable the functionalization of this compound for applications in metal-organic frameworks (MOFs)?
- Methodological Answer :
- Post-Synthetic Modification : React the nitrile group with azides (click chemistry) or reduce to amines for ligand tethering.
- Coordination Studies : Screen transition metals (e.g., Cu²⁺, Zn²⁺) for complexation using UV-Vis titration and Job’s plot analysis .
- Porosity Analysis : Perform BET surface area measurements on MOFs incorporating the modified compound .
Data Contradiction Analysis
Q. How should conflicting reports on the catalytic activity of this compound in cross-coupling reactions be addressed?
- Methodological Answer :
- Control Experiments : Replicate studies under identical conditions (catalyst loading, solvent, temperature).
- Kinetic Profiling : Compare turnover frequencies (TOF) and activation parameters (ΔH‡, ΔS‡) using Arrhenius plots.
- Spectroscopic Trapping : Use in-situ IR or EPR to detect intermediate species (e.g., Pd-π complexes) that may explain divergent outcomes .
Literature and Data Retrieval
Q. What advanced search strategies in CAS SciFindern optimize retrieval of studies on this compound?
- Methodological Answer :
- Keyword Combinations : Use Boolean operators (e.g.,
(this compound) AND (synthesis OR catalysis)). - Substance Role Filtering : Refine results by "Substance Role" (e.g., reactant, catalyst) to exclude irrelevant hits .
- Patent Analysis : Filter by document type to identify novel applications or synthetic modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
